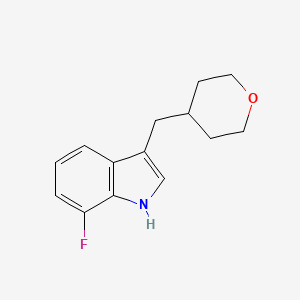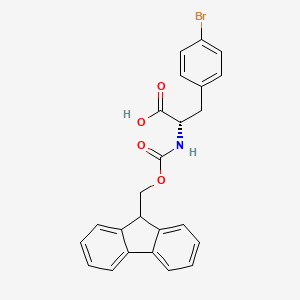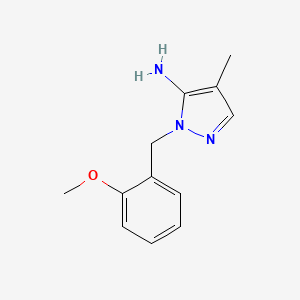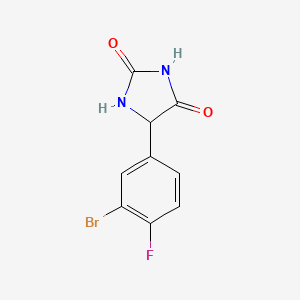
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The papers provided discuss various imidazole derivatives with different substituents and their synthesis, structural analysis, and potential biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the formation of the imidazole ring followed by the introduction of substituents at specific positions on the ring. In the first paper, the authors describe the synthesis of a bromo-fluoro-substituted imidazole derivative, which is characterized by spectroscopic techniques such as IR, Mass, and NMR, as well as single-crystal X-ray diffraction . Although the compound is not directly synthesized in the studies provided, the methodologies discussed could be relevant for the synthesis of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a molecule. The first paper reports the crystal structure of a related imidazole derivative, which could offer insights into the possible structure of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione . Additionally, Hirshfeld surface analysis is used to understand intermolecular interactions within the crystal structure, which is essential for predicting the compound's behavior in a solid state .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the imidazole ring and the substituents attached to it. The papers do not directly discuss the chemical reactions of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione, but the synthesis and structural analysis of similar compounds suggest that such derivatives could undergo reactions typical of aromatic halides and imidazoles, such as nucleophilic substitution or coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like bromine and fluorine, can significantly affect these properties. The papers provided do not offer direct data on the physical and chemical properties of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione, but they do provide insights into the properties of structurally related compounds. For instance, the molecular electrostatic surface analysis in the first paper indicates that the positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could impact the compound's reactivity and interactions with biological targets .
Biological Activity
While the compound 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione's biological activity is not directly reported, the papers discuss the biological evaluation of related imidazole derivatives. For example, the third paper evaluates the serotonin receptor affinity and phosphodiesterase inhibitor activity of a series of imidazole derivatives, identifying compounds with potential antidepressant and anxiolytic effects . Molecular docking studies, as mentioned in the first paper, can predict the binding affinity of such compounds to biological targets, which is a valuable tool in drug discovery .
Aplicaciones Científicas De Investigación
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of derivatives of imidazolidine-2,4-diones, including those substituted with fluorophenyl groups, have been extensively studied. These compounds, synthesized through reactions like aldolisation-crotonisation from aromatic aldehydes, exhibit significant physico-chemical characteristics, making them relevant in scientific research for their structural and reactive properties (Barros Costa et al., 1995).
Molecular Structure and Stability
Studies on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents have demonstrated the molecular stability and structure of imidazolidine derivatives. The research highlights how the π-framework over carbonyl moieties in these compounds contributes to their high electrophilicity and structural properties, which are crucial in chemical synthesis and pharmaceutical applications (Hobbs et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of imidazolidine-2,4-dione derivatives, including the interaction and conformations of molecules in the crystalline state, is pivotal in understanding their potential applications in drug design and material science. This involves studying how these compounds form hydrogen bonds and other interactions, influencing their reactivity and stability (Mague et al., 2014).
Photophysical Behavior
Research on the photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has revealed their potential in applications like fluorescence and bioorthogonal chemistry. These studies focus on the strong absorptions and emissive properties of these compounds, essential for developing new fluorescent materials and probes (Garre et al., 2019).
DNA Binding Studies
The DNA binding affinity of imidazolidine derivatives is a significant area of study, particularly for their potential as anti-cancer drugs. UV-Vis spectroscopy and cyclic voltammetry have been used to explore how these compounds interact with DNA, a crucial aspect in the development of new therapeutic agents (Shah et al., 2013).
Propiedades
IUPAC Name |
5-(3-bromo-4-fluorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c10-5-3-4(1-2-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBAZPKSUHCCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)NC(=O)N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

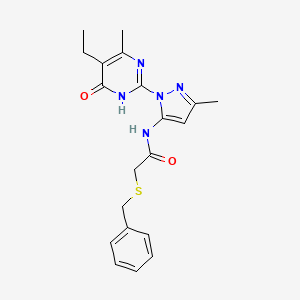
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
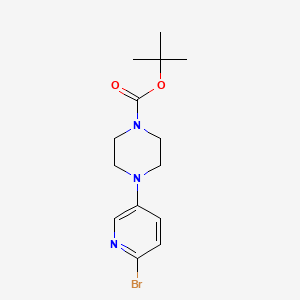
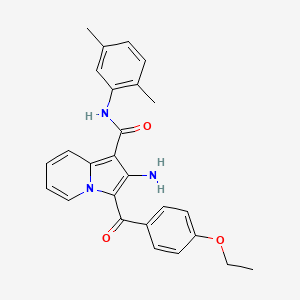
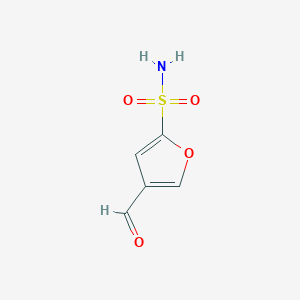
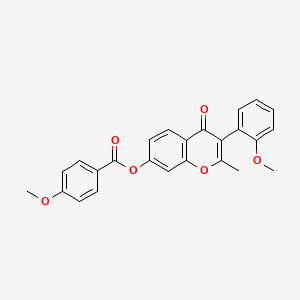
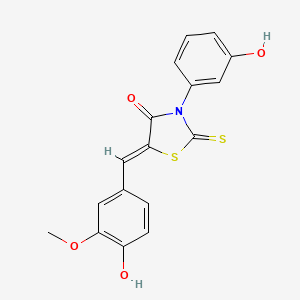
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)
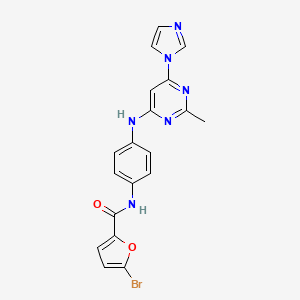
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)
